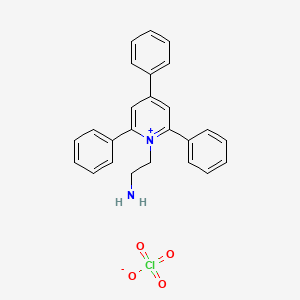
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate” is a complex organic compound. It likely contains a pyridinium core, which is a common structure in many organic compounds, particularly in biochemistry . The “perchlorate” part suggests the presence of a perchlorate anion (ClO4-) which is a powerful oxidizing agent .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution or condensation reactions .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Pyridinium compounds are often involved in nucleophilic substitution reactions . The presence of the perchlorate anion might make the compound sensitive to heat or shock due to the anion’s strong oxidizing properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridinium compounds are often crystalline solids at room temperature, and perchlorates are often highly soluble in water .
Scientific Research Applications
Synthesis and Chemical Reactions
- 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate has been used in organic synthesis, particularly in the conversion of hydrazides into amidopyridinium perchlorates, which can be further processed to produce acylimines and isocyanates (Katritzky, Lewis, & Nie, 1979).
- It reacts with various compounds like ureas and thioureas to synthesize pyridine and pyrimidine derivatives (Zvezdina, Zhdanova, & Dorofeenko, 1979).
- In another study, primary aliphatic amines were converted into thiocyanates and thiocarbonate esters using this compound (Katritzky, Gruntz, Mongelli, & Rezende, 1978).
Structural Analysis and Properties
- Research on the crystal and molecular structure of similar compounds, like 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts, provides insights into the structural properties and potential applications of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate (Wojtas, Milart, & Stadnicka, 2006).
Optoelectronic and Biological Applications
- Studies have been conducted on similar pyridinium salts for their photoresponse properties and potential as optoelectronic devices, as well as their ability to bind to DNA, indicating possible applications for 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate in these fields (Mandal et al., 2019).
Corrosion Inhibition
- Pyridinium perchlorates, including those structurally similar to 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate, have been investigated as corrosion inhibitors for steel, highlighting another potential application area (Berezhnaya, Shayea, & Chernyavina, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N2.ClHO4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZATXKWEGDHWCE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)
![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)
![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)
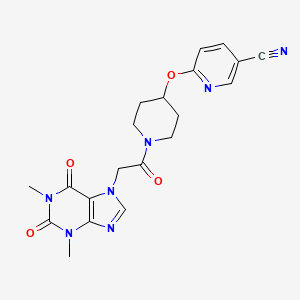
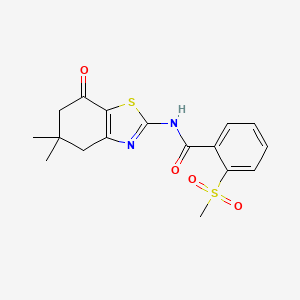
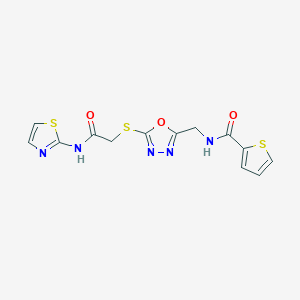
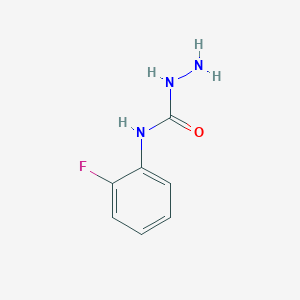

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)
